Cas no 131-79-3 ((E)-1-(o-Tolyldiazenyl)naphthalen-2-amine)
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine
- 1-[(2-methylphenyl)diazenyl]naphthalen-2-amine
- 2-Naphthalenamine,1-[2-(2-methylphenyl)diazenyl]-
- CI 11390
- YELLOW OB,BIOLOGICAL STAIN
- 1-(2'-methylbenzeneazo)-2-amino-naphthalene
- 1-o-Tolylazo-[2]naphthylamin
- 1-o-tolylazo-[2]naphthylamine
- C Yellow 4
- C.I. Food Yellow 11
- C.I. Solvent Yellow 6
- Cerisol Yellow TB
- Dolkwal Yellow OB
- FD and C Yellow No. 4
- Jaune OB
- o-(2-amino-1-naphthylazo)toluene
- Oil Yellow OB
- Oil Yellow OB Pure
- Yellow OB
- KI405
- fd&cyellow4
- FD&CYELLOWOB
- zlutmaselnaob
- FD&CYELLOWNO4
- a.f.yellowno.3
- YELLOW OB [IARC]
- C19553
- UNII-QE535CBH7S
- 1-((2-Methylphenyl)azo)naphthalen-2-amine
- FD&C Yellow No. 4
- A.F. Yellow No. 3
- NSC 11234
- BRN 0658385
- Q27156066
- 4-16-00-00552 (Beilstein Handbook Reference)
- Zlut rozpoustedlova 6 [Czech]
- WLN: L66J BNUNR B & CZ
- 1-(o-tolylazo)naphthalen-2-amine
- Zlut rozpoustedlova 6
- 1-[(2-Methylphenyl)azo]-2-naphthalenamine
- 2-Naphthalenamine, 1-((2-methylphenyl)azo)-
- AKOS022180669
- 1-[2-(2-Methylphenyl)diazenyl]-2-naphthalenamine
- AI3-30762
- AKOS040751775
- 1-(2-Methylphenyl)azo-2-naphthylamine
- Ext D and C Yellow No. 10
- QE535CBH7S
- HSDB 8010
- FD & C Yellow 4
- SCHEMBL1418053
- 1-o-Tolyl-azo-2-naphthylamin
- Zlut maselna OB [Czech]
- Q26840942
- 2-Naphthylamine, 1-(o-tolylazo)-
- 2-Naphthalenamine, 1-[(2-methylphenyl)azo]-
- 1-(2-Methylphenyl)azo-2-naphthalenamine
- o-Toluene-1-azo-2-naphthylamine
- EINECS 205-039-9
- o-TOLUENEAZO-2-NAPHTHYLAMINE
- NS00020739
- 1-[(2-Methylphenyl)azo]-2-naphthylamine
- NSC-11234
- CHEBI:82555
- YELLOW OB [MI]
- CHEMBL82939
- DTXSID3074498
- FD & C Yellow No. 4
- 1-(o-Tolylazo)-2-naphthylamine
- FD&C YELLOW NO. 4 (DELISTED)
- 1-[(1E)-2-(2-methylphenyl)diazen-1-yl]naphthalen-2-amine
- Zlut maselna OB
- FT-0631765
- C.I. 11390
- 131-79-3
- NSC11234
- A.F. Yellow No.3
- jauneob
-
- Inchi: 1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-14-8-4-3-7-13(14)10-11-15(17)18/h2-11H,18H2,1H3/b20-19+
- InChI Key: BWLVSYUUKOQICP-FMQUCBEESA-N
- SMILES: N(/C1=C(C=CC2C=CC=CC=21)N)=N\C1C=CC=CC=1C
Computed Properties
- Exact Mass: 261.12700
- Monoisotopic Mass: 261.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- Color/Form: Solid powder
- Density: 1.1394 (rough estimate)
- Melting Point: 125-126° (Fischer)
- Boiling Point: 394.58°C (rough estimate)
- Refractive Index: 1.6360 (estimate)
- PSA: 50.74000
- LogP: 5.72700
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A536302-250mg |
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine |
131-79-3 | 97% | 250mg |
$102.0 | 2025-02-24 | |
| Ambeed | A536302-1g |
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine |
131-79-3 | 97% | 1g |
$265.0 | 2025-02-24 | |
| Ambeed | A536302-5g |
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine |
131-79-3 | 97% | 5g |
$955.0 | 2025-02-24 | |
| Ambeed | A536302-100mg |
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine |
131-79-3 | 97% | 100mg |
$61.0 | 2025-02-24 |
(E)-1-(o-Tolyldiazenyl)naphthalen-2-amine Related Literature
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Ashour A. Ahmed,Stella Gypser,Peter Leinweber,Dirk Freese,Oliver Kühn Phys. Chem. Chem. Phys. 2019 21 4421
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Claude Treiner Chem. Soc. Rev. 1994 23 349
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M. K. Ramamurthy,V. R. Bhalerao Analyst 1964 89 740
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4. Index pages
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5. Index pages
Additional information on (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine
The Comprehensive Overview of (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine (CAS No. 131-79-3)
The compound (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine, identified by the CAS registry number 131-79-3, is a significant molecule in the realm of organic chemistry, particularly within the field of aromatic amines and diazenyl compounds. This compound has garnered attention due to its unique structural properties and its potential applications in various scientific and industrial domains. In recent years, advancements in synthetic methodologies and the exploration of its electronic properties have further highlighted its importance in modern chemical research.
Structurally, (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine consists of a naphthalene ring system substituted with an amino group at the 2-position and a diazenyl group at the 1-position, with the o-tolyl substituent attached to the diazenyl moiety. The (E) configuration indicates that the diazenyl group is trans to the amino group, which plays a crucial role in determining the compound's electronic characteristics and reactivity. This configuration also influences its spectroscopic properties, making it a valuable subject for studies in UV-vis spectroscopy and fluorescence analysis.
Recent studies have focused on the synthesis and characterization of this compound, particularly its preparation via diazo coupling reactions. Researchers have explored various reaction conditions, such as temperature control and solvent effects, to optimize the yield and purity of (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine. These investigations have not only improved synthetic protocols but also provided deeper insights into the mechanistic aspects of diazo coupling reactions.
In terms of applications, this compound has shown promise in materials science, particularly in the development of advanced materials with tailored electronic properties. For instance, its ability to form stable charge transfer complexes has been exploited in designing new types of organic semiconductors for use in flexible electronics and optoelectronic devices. Additionally, its fluorescent properties under specific conditions make it a potential candidate for use in sensing applications, where it could serve as a probe for detecting environmental pollutants or biological analytes.
Moreover, (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine has been studied for its potential role in drug design. Its structural features make it an interesting lead compound for developing new pharmaceutical agents targeting specific biological pathways. Recent computational studies have revealed that this compound exhibits moderate binding affinity towards certain protein targets, suggesting that further optimization could yield bioactive molecules with therapeutic potential.
The environmental impact and sustainability aspects of this compound are also under scrutiny. Researchers are investigating its degradation pathways under various environmental conditions to assess its eco-friendliness and potential risks to ecosystems. These studies are crucial for ensuring that any industrial applications involving this compound align with current environmental regulations and sustainable practices.
In conclusion, (E)-1-(o-Tolyldiazenyl)naphthalen-2-amine (CAS No. 131-79-3) stands as a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and material science applications, positions it as a key player in future chemical innovations. As research continues to unravel its full potential, this compound is poised to contribute significantly to both academic and industrial advancements.
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